

An In-depth Technical Guide to the Fundamental Characteristics of Mesoxalate

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Compound of Interest

Compound Name: Mesoxalic acid

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Abstract

Mesoxalate, the divalent anion of **mesoxalic acid** (also known as oxomalonic or ketomalonic acid), is a unique oxocarbon anion with emerging significance in biochemical research and drug development. Characterized by a central carbonyl group flanked by two carboxylate groups, its high reactivity and structural features contribute to its diverse biological activities. This guide provides a comprehensive overview of the fundamental characteristics of mesoxalate, including its physicochemical properties, structure, stability, and biological roles. Detailed experimental methodologies and quantitative data are presented to support further research and application in various scientific disciplines.

Chemical and Physical Properties

Mesoxalic acid ($C_3H_2O_5$) is a dicarboxylic and ketonic acid that readily loses two protons to form the mesoxalate anion ($C_3O_5^{2-}$).^[1] In aqueous solutions and as commercially available salts, it predominantly exists in its hydrated form, dihydroxymalonic acid, $HO-(C=O)-C(OH)_2-(C=O)-OH$.^{[1][2]} The terms **mesoxalic acid** and mesoxalate often refer to these hydrated forms.^{[2][3]}

Physicochemical Data

The following table summarizes key physicochemical properties of **mesoxalic acid** and its common forms.

Property	Value	Source(s)
Mesoxalic Acid (Anhydrous)		
IUPAC Name	2-Oxopropanedioic acid	[1]
Molecular Formula	C ₃ H ₂ O ₅	[1]
Molar Mass	118.045 g/mol	[1]
pKa (Strongest Acidic)	1.56	ChemAxon
Polar Surface Area	91.67 Å²	ChemAxon
Hydrogen Bond Acceptor Count	5	ChemAxon
Hydrogen Bond Donor Count	2	ChemAxon
Mesoxalic Acid Monohydrate (Dihydroxymalonic Acid)		
Molecular Formula	C ₃ H ₄ O ₆	[4]
Molar Mass	136.06 g/mol	
Melting Point	113-121 °C (decomposes)	
Sodium Mesoxalate Monohydrate (Sodium Dihydroxymalonate)		
Molecular Formula	C ₃ H ₂ Na ₂ O ₆	Santa Cruz Biotechnology
Molar Mass	180.02 g/mol	
Appearance	White crystalline solid	PubChem

Structural Data of the Dihydroxymesoxalate Ligand

The structural parameters of the dihydroxymesoxalate anion have been determined from the crystal structure of a cobalt(II) coordination polymer, $\{[\text{Co}(\text{H}_2\text{mesox})(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}\}_n$. In this structure, the ligand is the dihydroxymesoxalate anion, $(\text{HO})_2\text{C}(\text{COO})_2^{2-}$.

Bond/Angle	Length (Å) / Angle (°)
Bond Lengths	
Co1-O1	2.084
Co1-O3	2.0867
Co1-O4	2.1573
Co1-O5	2.0988
Bond Angles	
O1-Co1-O3	101.54

Data extracted from the crystal structure of a cobalt(II) mesoxalate 1D coordination polymer.[5]

Stability and Reactivity

Mesoxalic acid is stable under normal temperatures and pressures.[4] However, it is incompatible with strong oxidizing agents and excess heat.[4] The central carbonyl group of mesoxalate and its esters is highly electrophilic due to the two adjacent electron-withdrawing carboxyl groups.[6] This high reactivity allows for nucleophilic addition reactions with a wide range of nucleophiles, including less common ones like acid amides.[6] This reactivity is a key feature for its use as a synthetic tool in organic chemistry.[6] The carbonyl group can also participate in cycloaddition and ene reactions.[7]

Biological Significance and Activity

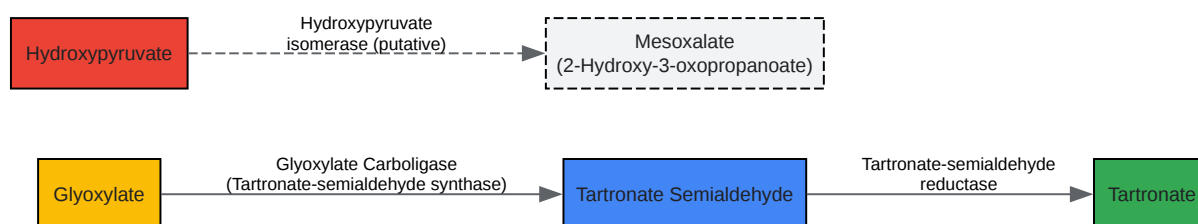
Mesoxalate is involved in several biological processes, most notably in the "glyoxylate and dicarboxylate metabolism" pathway. It has also garnered significant interest for its inhibitory activity against HIV-1 reverse transcriptase.

Role in Glyoxylate and Dicarboxylate Metabolism

Mesoxalate is an intermediate in the glyoxylate and dicarboxylate metabolism pathway, which is crucial for organisms that can utilize two-carbon compounds for biosynthesis.[8][9] The key enzymes involved in the metabolism of mesoxalate and related compounds in this pathway are:

- Glyoxylate carboligase (Tartronate-semialdehyde synthase): This enzyme catalyzes the conversion of two molecules of glyoxylate into tartronate semialdehyde and carbon dioxide. [1][10]
- Tartronate-semialdehyde reductase: This enzyme reduces tartronate semialdehyde to tartronate (2-hydroxy-malonate).[11]
- Hydroxypyruvate isomerase: This enzyme likely catalyzes the isomerization of hydroxypyruvate to 2-hydroxy-3-oxopropanoate, a compound structurally related to mesoxalate.[3]

The following diagram illustrates a segment of the glyoxylate and dicarboxylate metabolism, highlighting the potential involvement of mesoxalate and related C3-dicarboxylic acids.



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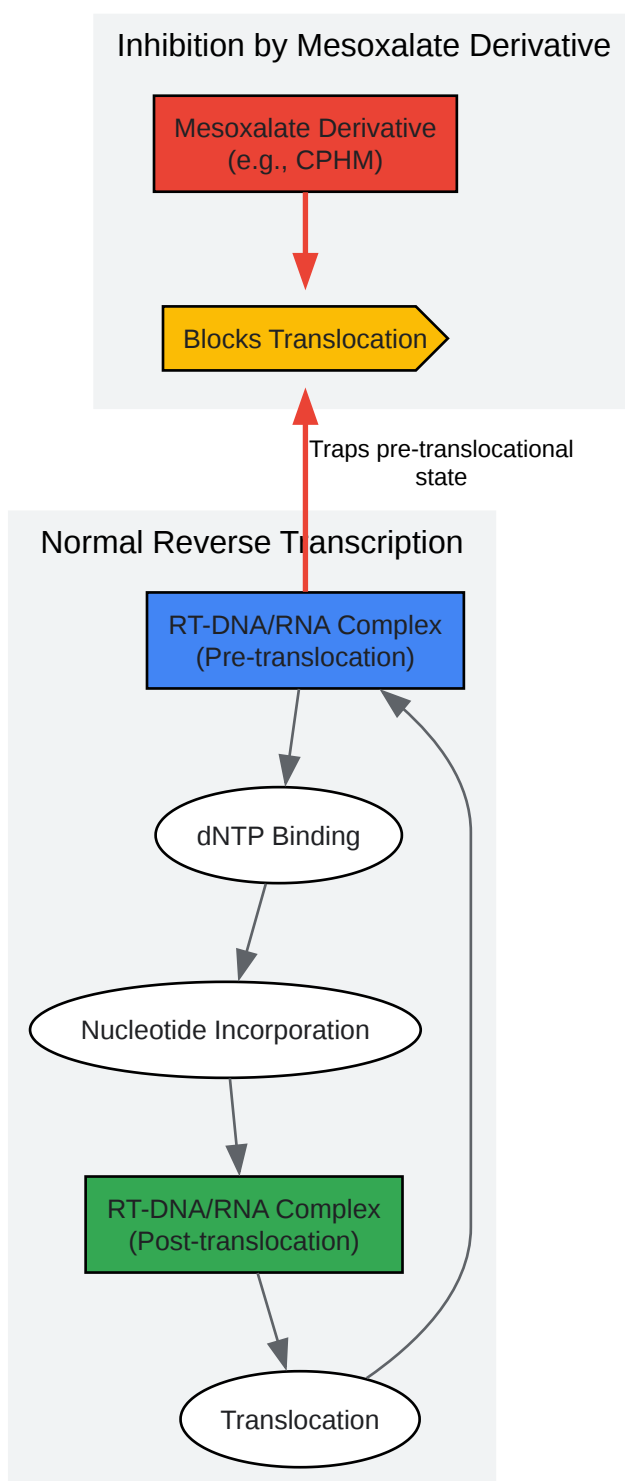
Metabolic context of mesoxalate-related compounds.

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of **mesoxalic acid**, such as the 4-chlorophenylhydrazone of **mesoxalic acid** (CPHM), have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT).[12] These compounds function by blocking the translocation of the enzyme on the DNA/RNA template, effectively freezing the pre-translocational state of the RT complex.[8][12] This mechanism of action is dependent on the presence of divalent metal ions, suggesting that the

dicarboxylic acid moiety of the inhibitor chelates the metal cofactors at the enzyme's active site.
[12]

The workflow below illustrates the proposed mechanism of HIV-1 RT inhibition by mesoxalate derivatives.



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Mechanism of HIV-1 RT translocation inhibition.

Experimental Protocols

Precise and reproducible experimental protocols are essential for the study of mesoxalate. The following sections provide an overview of methodologies for its synthesis, purification, and quantification.

Synthesis and Purification

Mesoxalic acid and its salts are typically synthesized through the oxidation of suitable precursors. The hydrated form, dihydroxymalonic acid, is the common product in aqueous synthesis.

Synthesis of Sodium Dihydroxymalonate (Sodium Mesoxalate Monohydrate)

A common laboratory-scale synthesis involves the hydrolysis of diethyl mesoxalate.

Materials:

- Diethyl mesoxalate
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized water
- Hydrochloric acid (HCl) for pH adjustment

Procedure:

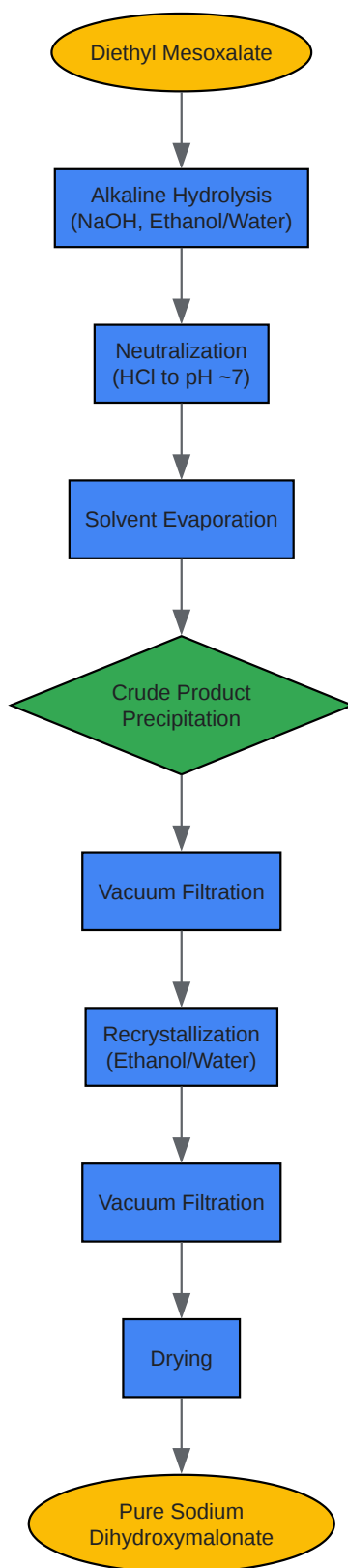
- Dissolve diethyl mesoxalate in ethanol.
- Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with stirring.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Neutralize the reaction mixture to approximately pH 7 with dilute HCl.

- Reduce the volume of the solvent under reduced pressure to induce precipitation.
- Collect the crude sodium dihydroxymalonate by vacuum filtration.
- Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[\[13\]](#)[\[14\]](#)

Purification by Recrystallization:

- Dissolve the crude sodium dihydroxymalonate in a minimal amount of hot solvent (e.g., 70:30 ethanol:water).[\[13\]](#)
- If the solution is colored, add a small amount of activated charcoal and heat briefly.
- Perform a hot filtration to remove insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[14\]](#)

The workflow for synthesis and purification is depicted below.



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Workflow for synthesis and purification.

Quantification Methods

Accurate quantification of mesoxalate is crucial for metabolic studies and drug development. While specific validated methods for mesoxalate are not widely published, methods for the closely related compound oxalate can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection can be developed for mesoxalate quantification.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 150mm x 4.6mm, 5 μ m)

Mobile Phase:

- A mixture of methanol and an aqueous buffer (e.g., 0.1 M ammonium acetate or 0.1% phosphoric acid), run in isocratic mode. A typical ratio could be 15:85 (methanol:buffer).

Detection:

- UV detection at a wavelength determined by the UV-Vis spectrum of mesoxalate or its derivative (e.g., 314 nm for a derivatized form).

Sample Preparation:

- Deproteinization: For biological samples like plasma or tissue homogenates, proteins must be removed. This can be achieved by precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid), followed by centrifugation.
- Derivatization (optional but recommended for enhanced sensitivity and specificity): Mesoxalate can be derivatized with a chromophore-containing reagent (e.g., o-phenylenediamine) to improve its detection by UV-Vis.

- Filtration: The prepared sample should be filtered through a 0.22 μm syringe filter before injection into the HPLC system.

Enzymatic Assay

An enzymatic assay can provide a sensitive and specific method for mesoxalate quantification, potentially by coupling its reaction to a detectable product. While oxalate oxidase is specific for oxalate, other dehydrogenases might be explored for mesoxalate. For instance, lactate dehydrogenase has been shown to interact with related keto-acids.

Principle: An enzyme that can specifically reduce the carbonyl group of mesoxalate (or its hydrated form) using NADH as a cofactor could be used. The rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm, would be proportional to the mesoxalate concentration.

Reagents:

- Tris-HCl or phosphate buffer (e.g., 0.2 M, pH 7.3)
- NADH solution
- A suitable dehydrogenase enzyme (to be empirically determined, e.g., a broad-specificity lactate dehydrogenase or a specific reductase)
- Mesoxalate standards

Procedure:

- In a cuvette, mix the buffer, NADH solution, and the sample containing mesoxalate.
- Incubate to achieve temperature equilibrium (e.g., 25°C or 37°C).
- Initiate the reaction by adding the enzyme solution.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the rate of reaction ($\Delta A/\text{min}$) from the initial linear portion of the curve.

- Construct a standard curve using known concentrations of mesoxalate to determine the concentration in the unknown sample.

Conclusion

Mesoxalate is a reactive dicarbonyl compound with a growing area of research interest. Its unique chemical properties, particularly the electrophilicity of its central carbonyl group, make it a valuable synthetic intermediate. In the biological realm, its role as a metabolic intermediate and as a scaffold for enzyme inhibitors, such as those targeting HIV-1 reverse transcriptase, highlights its potential for drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore the fundamental characteristics and applications of this intriguing anion. Further research is warranted to develop and validate specific analytical methods for mesoxalate and to fully elucidate its metabolic pathways and biological functions.

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